molecular formula C11H13BO4 B13402810 7-Propoxybenzofuran-2-ylboronic acid

7-Propoxybenzofuran-2-ylboronic acid

Cat. No.: B13402810
M. Wt: 220.03 g/mol
InChI Key: HOJNPHMOOZYHMC-UHFFFAOYSA-N
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Description

7-Propoxybenzofuran-2-ylboronic acid is an organoboron compound that features a benzofuran ring substituted with a propoxy group at the 7-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxybenzofuran-2-ylboronic acid typically involves the borylation of a suitable benzofuran precursor. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting pinacol boronates with sodium periodate (NaIO4) . This method provides a straightforward route to arylboronic acids, including this compound.

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The boronic acid derivatives are then obtained through hydrolysis of the esters .

Chemical Reactions Analysis

Types of Reactions: 7-Propoxybenzofuran-2-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

(7-propoxy-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C11H13BO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7,13-14H,2,6H2,1H3

InChI Key

HOJNPHMOOZYHMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C(=CC=C2)OCCC)(O)O

Origin of Product

United States

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